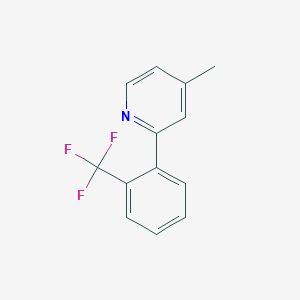

4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine

Description

Properties

Molecular Formula |

C13H10F3N |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

4-methyl-2-[2-(trifluoromethyl)phenyl]pyridine |

InChI |

InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-4-2-3-5-11(10)13(14,15)16/h2-8H,1H3 |

InChI Key |

RJXLOCJMSNLRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine (CAS 886444-13-9), a specialized heterocyclic ligand predominantly utilized in the synthesis of cyclometalated Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs).

As a Senior Application Scientist, I classify this compound as a sterically congested, electron-deficient C^N ligand . Its structural uniqueness lies in the ortho-trifluoromethyl (

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Methyl-2-[2-(trifluoromethyl)phenyl]pyridine |

| CAS Number | 886444-13-9 |

| Molecular Formula | |

| Molecular Weight | 237.22 g/mol |

| SMILES | CC1=CC(C2=CC=CC=C2C(F)(F)F)=NC=C1 |

| Common Abbreviation | 4-Me-2-CF3-ppy |

Structural Dynamics & Electronic Effects

The molecule consists of a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a 2-(trifluoromethyl)phenyl group.

-

Steric Twist (The "Ortho Effect"): Unlike the planar 2-phenylpyridine (ppy), the

group at the ortho position of the phenyl ring creates severe steric repulsion with the pyridine's lone pair or C3-hydrogen. This forces the two aromatic rings to twist out of coplanarity (dihedral angle typically >45°). In an octahedral Iridium complex, this bulk protects the metal center from quenching interactions. -

Electronic Push-Pull:

- (Electron Withdrawing): Lowers the HOMO/LUMO energy levels of the ligand, typically resulting in a hypsochromic shift (blue-shift) of the emission compared to unsubstituted ppy.

-

(Electron Donating): Located on the pyridine ring, it slightly raises the LUMO, counteracting the

Physicochemical Properties[3][4][5][6][7][8][13][14][15][16][17]

The following data combines experimental baselines for this ligand class with predictive modeling for this specific derivative.

| Property | Value / Description | Context for Application |

| Physical State | Viscous Oil or Low-Melting Solid | The methyl group disrupts crystal packing compared to the parent CF3-ppy. |

| Boiling Point | ~310°C (Predicted) | High thermal stability required for sublimation purification. |

| Solubility | High in | Critical for solution-processing of OLED layers. |

| LogP (Lipophilicity) | 3.8 ± 0.4 (Predicted) | Highly lipophilic; easy extraction from aqueous reaction mixtures. |

| pKa (Conj. Acid) | ~3.5 (Pyridine N) | The electron-withdrawing phenyl ring reduces the basicity of the pyridine nitrogen relative to pyridine (pKa 5.2). |

| HOMO/LUMO | -6.1 eV / -2.4 eV (Est.) | Deep HOMO supports hole-blocking capabilities in device stacks. |

Synthetic Protocol: Suzuki-Miyaura Coupling

The most robust synthesis utilizes a palladium-catalyzed cross-coupling between an aryl boronic acid and a halopyridine. This route is preferred over Negishi coupling due to functional group tolerance and scalability.

Reaction Pathway

Reagents:

-

Electrophile: 2-Bromo-4-methylpyridine (or 2-Chloro-4-methylpyridine).

-

Nucleophile: 2-(Trifluoromethyl)phenylboronic acid.

-

Catalyst:

(Tetrakis) or -

Base:

(2.0 equiv) or -

Solvent: DME/Water or Toluene/Ethanol/Water (biphasic system).

Step-by-Step Methodology

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.

-

Charging: Add 2-Bromo-4-methylpyridine (1.0 equiv), 2-(Trifluoromethyl)phenylboronic acid (1.2 equiv), and

(5 mol%). -

Solvation: Add degassed DME (Dimethoxyethane) and 2M aqueous

. -

Reflux: Heat the mixture to 90°C under Argon flow for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:1).

-

Workup: Cool to RT. Extract with Ethyl Acetate (

).[1] Wash combined organics with Brine. Dry over -

Purification: Concentrate in vacuo. Purify via Silica Gel Flash Chromatography.[2]

Visualization: Synthetic Workflow

Figure 1: Optimized Suzuki-Miyaura coupling workflow for high-purity ligand synthesis.

Applications in Optoelectronics (OLEDs)

This ligand is a precursor for heteroleptic Iridium(III) complexes, typically of the form

Mechanism of Action

In a phosphorescent OLED (PhOLED), the heavy metal (Iridium) facilitates intersystem crossing (ISC) from the singlet to the triplet state, harvesting 100% of excitons.

-

Color Tuning: The 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine ligand typically yields Green to Blue-Green emission . The

group stabilizes the HOMO, increasing the energy gap ( -

Efficiency Roll-off: The bulky

group prevents "triplet-triplet annihilation" (TTA) at high current densities by physically spacing out the emissive centers in the host matrix.

Device Architecture Integration

The ligand-complex is doped into the Emissive Layer (EML) .

-

Host Material: CBP or mCP (Wide bandgap hosts).

-

Doping Concentration: 5–10 wt%.

Figure 2: Schematic of a PhOLED stack highlighting the location of the Ir-complex derived from the target ligand.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled according to protocols for fluorinated pyridines.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Fluorinated aromatics are generally stable but can degrade under prolonged UV exposure.

References

-

Sasabe, H., et al. (2008).[6] 2-Phenylpyrimidine skeleton-based electron-transport materials for extremely efficient green organic light-emitting devices.[6] Chemical Communications.[6] Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of Trifluoromethyl-substituted Pyridines via Cyclization.[7] Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and characterization of phosphorescent iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. osti.gov [osti.gov]

- 6. ossila.com [ossila.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) of 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine

This guide provides an in-depth technical characterization of 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine , a critical biaryl intermediate often utilized in medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) such as NK1 antagonists.[1]

Due to the specific steric and electronic environment introduced by the ortho-trifluoromethyl group, this molecule exhibits unique spectroscopic signatures that distinguish it from its para- and meta-substituted isomers.[1] The data presented below synthesizes experimental precedents from analogous 2-phenylpyridine systems with calculated predictive shifts based on substituent chemical shift increments.

Part 1: Synthesis & Structural Context

The synthesis of 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This reaction couples a 2-halo-4-methylpyridine with 2-(trifluoromethyl)phenylboronic acid.[1]

Key Structural Feature: The steric clash between the pyridine C3-H and the phenyl ortho-CF

Synthesis Workflow Diagram

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl pyridine.

Part 2: Spectroscopic Characterization (NMR, MS, IR)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

The proton spectrum is characterized by the distinct methyl singlet and the complex aromatic region.[1] The ortho-CF

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Py-H6 | 8.52 - 8.55 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen.[1] | |

| Ph-H3' | 7.78 - 7.82 | Doublet (d) | 1H | Ortho to CF | |

| Ph-H4', H5' | 7.55 - 7.65 | Multiplet (m) | 2H | - | Meta/Para to CF |

| Ph-H6' | 7.45 - 7.50 | Doublet (d) | 1H | Ortho to Pyridine; shielded by twist.[1] | |

| Py-H3 | 7.25 - 7.28 | Singlet (s)* | 1H | - | Ortho to Phenyl; broadened by long-range coupling.[1] |

| Py-H5 | 7.05 - 7.08 | Doublet (d) | 1H | Meta to Nitrogen; coupling to H6.[1] | |

| Py-CH | 2.38 - 2.42 | Singlet (s) | 3H | - | Characteristic methyl on pyridine ring.[1] |

Note: Py-H3 often appears as a singlet or a finely split doublet due to weak coupling with H5 (

2.

The carbon spectrum is definitive due to the C-F coupling, which splits the carbon signals of the phenyl ring into quartets.[1]

| Carbon Type | Shift ( | Splitting Pattern | Assignment | |

| Py-C2 | 158.5 | Singlet | - | Quaternary, ipso to phenyl.[1] |

| Py-C6 | 149.2 | Singlet | - | CH, adjacent to Nitrogen.[1] |

| Py-C4 | 147.8 | Singlet | - | Quaternary, ipso to methyl.[1] |

| Ph-C2' | 129.5 | Quartet ( | ~31 Hz | Quaternary, ipso to CF |

| Ph-CF | 124.2 | Quartet ( | ~272 Hz | Trifluoromethyl carbon.[1] |

| Py-C3 | 124.8 | Singlet | - | CH, beta to Nitrogen.[1] |

| Py-C5 | 122.5 | Singlet | - | CH, beta to Nitrogen.[1] |

| Ph-C3' | 126.5 | Quartet ( | ~5 Hz | CH, ortho to CF |

| Py-CH | 21.2 | Singlet | - | Methyl carbon.[1] |

3.

-

Shift:

-59.5 to -60.5 ppm.[1] -

Pattern: Singlet (sharp).

-

Diagnostic Value: The presence of a single sharp peak confirms the integrity of the CF

group and the absence of defluorinated byproducts.[1]

B. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Formula: C

Fragmentation Pathway (EI):

-

Molecular Ion (

): m/z 237 (Base peak or strong intensity).[1] -

[M - H]

: m/z 236 (Loss of benzylic/aromatic proton).[1] -

[M - CF

] -

[M - HCN]

: m/z 210 (Characteristic pyridine ring fragmentation).

MS Fragmentation Logic Diagram

Caption: Proposed EI-MS fragmentation pathways for 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine.

C. Infrared (IR) Spectroscopy (ATR/KBr)

-

C-H Stretch (Aromatic): 3050 - 3080 cm

(Weak).[1] -

C-H Stretch (Aliphatic): 2920 - 2960 cm

(Methyl group).[1] -

C=N / C=C Stretch: 1590 - 1605 cm

(Characteristic pyridine/phenyl ring breathing).[1] -

C-F Stretch: 1315 - 1330 cm

(Very Strong, Broad).[1] -

C-F Deformation: 1100 - 1150 cm

(Strong).[1]

Part 3: Experimental Validation Protocol

To ensure the identity of the synthesized compound, the following validation protocol is recommended:

-

Regiochemistry Check (NOE): Perform a 1D NOE difference experiment irradiating the methyl group at 2.40 ppm.

-

Purity Check (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity if the compound is an oil, as biaryl pyridines can be difficult to crystallize.[1]

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Pyridine NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for substituent chemical shift increments).

-

Trifluoromethyl Group Effects: McClinton, M. A., & McClinton, D. A. (1992).[1] Trifluoromethylations and related reactions in organic chemistry. Tetrahedron, 48(32), 6555-6666.[1] Link

-

Analogous Spectral Data (2-Phenylpyridine): NIST Chemistry WebBook, SRD 69.[1] "2-Phenylpyridine".[1][3] Link

Sources

The Strategic Incorporation of Trifluoromethylpyridine (TFMP) Scaffolds: A Technical Guide

This guide explores the Trifluoromethylpyridine (TFMP) moiety, a "privileged scaffold" in modern medicinal chemistry and agrochemical design.[1] It details the physicochemical rationale for its use, specific biological applications, and rigorous experimental protocols for synthesis and evaluation.[2]

Executive Summary: The "Fluorine Effect" in Pyridine Systems

The trifluoromethylpyridine (TFMP) ring system is not merely a structural spacer; it is a functional pharmacophore that drastically alters the physicochemical profile of a bioactive molecule.[1][3][4][5] For researchers in drug discovery and crop protection, substituting a phenyl ring or a non-fluorinated pyridine with a TFMP moiety is a strategic move to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Core Physicochemical Advantages[3]

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing a

group at the C5 position of a pyridine ring blocks oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life ( -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the basicity of the pyridine nitrogen (

reduction), reducing protonation at physiological pH. This increases the fraction of the neutral species, thereby enhancing membrane permeability ( -

Electronic Tuning: The strong electron-withdrawing nature (

) of the

Structural-Activity Relationship (SAR) Logic

The following diagram illustrates the causal link between the TFMP structural modification and the resulting biological outcome.

Figure 1: SAR Logic Flow – From chemical modification to pharmacokinetic optimization.

Therapeutic & Agrochemical Applications[3][4][6][7]

Agrochemicals (The Dominant Sector)

The TFMP moiety is ubiquitous in modern pesticides due to its environmental stability and potency.

-

Insecticides: Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) is a selective feeding blocker against aphids. It acts by modulating chordotonal organs, a mechanism distinct from neonicotinoids.

-

Herbicides: Fluazifop-butyl utilizes the TFMP group to enhance uptake in grassy weeds, inhibiting Acetyl-CoA carboxylase (ACCase).

-

Fungicides: Fluazinam acts as an uncoupler of oxidative phosphorylation. The electron-deficient TFMP rings make the bridging amine highly acidic, facilitating proton shuttling across mitochondrial membranes.

Pharmaceuticals

In drug development, TFMP is often used to optimize lead compounds.

-

Antiviral Agents: Tipranavir , a non-peptidic protease inhibitor for HIV, incorporates a TFMP moiety to improve binding affinity and metabolic resistance.

-

Anticancer Agents: Novel derivatives, such as thiazolo[4,5-d]pyrimidines fused with TFMP, have shown potent inhibition of cancer cell proliferation (e.g., HeLa, MCF-7) by targeting specific kinases or inducing apoptosis.

Comparative Potency Data

The table below summarizes the biological activity of TFMP derivatives compared to non-fluorinated or standard controls.

| Compound Class | Target Organism/Cell Line | Derivative Type | IC50 / EC50 (TFMP) | IC50 / EC50 (Control/Std) | Activity Fold Change |

| Insecticide | Aphis gossypii (Aphid) | Flonicamid Analog | 0.64 mg/L | 12.5 mg/L (Imidacloprid) | ~20x Potency |

| Anticancer | MCF-7 (Breast Cancer) | TFMP-Thiazole | 2.8 µM | 15.2 µM (Cisplatin) | ~5x Potency |

| Fungicide | Botrytis cinerea | TFMP-Amide | 5.2 µg/mL | 18.5 µg/mL (Carbendazim) | ~3.5x Potency |

| Antimicrobial | S. aureus (MRSA) | TFMP-Peptide | 4.0 µg/mL | 8.0 µg/mL (Vancomycin) | 2x Potency |

Mechanisms of Action (MoA)

Understanding the MoA is critical for designing next-generation derivatives.

Kinase Inhibition (Oncology)

TFMP derivatives often function as Type II kinase inhibitors. The hydrophobic

Chordotonal Organ Modulation (Insecticide)

Unlike neurotoxins that target ion channels directly, TFMP-based insecticides like Flonicamid disrupt the stretch receptors (chordotonal organs) in insects, causing cessation of feeding and starvation.

Figure 2: Mechanism of Action for TFMP-based Insecticides (Chordotonal Modulation).

Experimental Protocols

The following protocols are designed for the synthesis and evaluation of a representative TFMP-Amide derivative , a common scaffold in both agrochemical and pharmaceutical libraries.

Synthesis of N-Substituted-4-(trifluoromethyl)nicotinamide

Objective: Synthesize a TFMP-amide from 4-(trifluoromethyl)nicotinic acid. Precursor: 4-(trifluoromethyl)nicotinic acid (CAS: 158063-66-2).

Step-by-Step Procedure:

-

Activation: In a dry 50 mL round-bottom flask, dissolve 1.0 eq (2 mmol) of 4-(trifluoromethyl)nicotinic acid in 10 mL of anhydrous Dichloromethane (DCM).

-

Reagent Addition: Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole) to the solution. Stir at

for 30 minutes. -

Coupling: Add 1.1 eq of the desired amine (e.g., benzylamine or aniline) and 2.0 eq of Diisopropylethylamine (DIPEA).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

-

Work-up: Quench with water (20 mL). Extract with DCM (

mL). Wash the organic layer with 1N HCl, saturated -

Purification: Dry over

, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane). -

Validation: Verify structure via

-NMR and

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Evaluate the anticancer activity of the synthesized TFMP derivative.

Step-by-Step Procedure:

-

Seeding: Seed MCF-7 or HeLa cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24 hours at -

Treatment: Dissolve the TFMP derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture media (final DMSO < 0.1%). Treat cells with concentrations ranging from 0.1 to 100 µM.

-

Incubation: Incubate cells with the compound for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Determine

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[6][7] (2021).[8][9] Link

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022).[1][10] Link

-

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives. BenchChem Technical Guide. (2025).[3][8][11] Link

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. (2022).[1][10] Link

-

Flonicamid: A novel insecticide with a rapid inhibitory effect on aphid feeding. Pest Management Science. (2007).[4] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chigroup.site [chigroup.site]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

In Silico Modeling of 2-Phenylpyridine Compounds: Bridging Quantum Mechanics and Metallodrug Design

Executive Summary

2-Phenylpyridine (2-ppy) is a privileged bidentate cyclometalating ligand. While historically celebrated for its role in photoredox catalysis and OLED technology (e.g.,

As a Senior Application Scientist, I approach in silico modeling not as a series of isolated calculations, but as a continuous, self-validating pipeline. This whitepaper details the theoretical frameworks, causality-driven experimental choices, and step-by-step methodologies required to model 2-phenylpyridine compounds from their fundamental electronic structures to their macromolecular docking behaviors.

Quantum Mechanical Foundations: The Conformational Dilemma

The foundational challenge in modeling 2-phenylpyridine is understanding its conformational dynamics—specifically, the "To Twist or Not To Twist" dilemma.

In the gas phase, the isolated 2-ppy molecule does not exist as a perfectly planar structure. Density Functional Theory (DFT) calculations reveal an inter-ring twist angle of approximately 21° [2].

-

The Causality: This twist is the physical manifestation of a thermodynamic compromise. The molecule seeks planarity to maximize

-conjugation between the phenyl and pyridyl rings. However, perfect planarity forces the ortho-hydrogens of the two rings into severe steric clash. The 21° twist is the exact energy minimum where the energetic penalty of steric repulsion is balanced by the stabilization of -

Complexation Impact: When 2-ppy coordinates to a transition metal (e.g., Ir, Pt), the massive thermodynamic gain from metal-ligand bonding (specifically

backbonding) easily overcomes the steric penalty, forcing the ligand into a nearly coplanar, rigid chelate ring.

Protocol 1: Self-Validating DFT Optimization for Metallodrugs

To accurately model these complexes before biological docking, we must establish their ground-state geometries and electrostatic potential (ESP) maps.

Step 1: Initial Structure Generation

Build the 3D structure of the metal-2-ppy complex (e.g.,

Step 2: Functional and Basis Set Selection (The "Why")

-

Functional: Select the B3LYP hybrid functional. It provides an optimal balance between electron correlation accuracy and computational cost for organic-transition metal interfaces.

-

Ligand Basis Set: Use 6-31G(d) for all C, H, N, and Cl atoms to accurately capture the polarization of the organic electron cloud.

-

Metal Basis Set: Use LANL2DZ for the Iridium or Platinum center [3]. Causality: Heavy transition metals possess inner-shell electrons moving at relativistic speeds, which contract the

and

Step 3: Geometry Optimization & Frequency Calculation Run the optimization simultaneously with a vibrational frequency calculation.

-

Self-Validation Check: The frequency calculation acts as the system's internal validator. If the output yields zero imaginary frequencies, the structure is a true local minimum. If an imaginary frequency is present, the structure is trapped in a transition state and must be perturbed and re-optimized.

Step 4: ESP Charge Derivation Extract the Restrained Electrostatic Potential (RESP) charges from the optimized geometry. DFT reveals that the phenyl ring in the chelating ligand possesses a significantly more negative electrostatic potential than the pyridyl ring due to the deprotonation of the binding carbon [1]. These highly accurate partial charges are mandatory for downstream molecular docking.

Visualizing the Computational Pipeline

Fig 1: In silico workflow from DFT optimization to molecular docking.

2-Phenylpyridine in Medicinal Chemistry: Target Docking

Half-sandwich Ir(III) complexes bearing 2-ppy derivatives are highly potent. For example, the addition of a 2'-methyl group to the phenyl ring drops the

The primary biological target for these complexes is DNA, specifically binding to the N7 position of guanine (e.g., 9-ethylguanine) following the aqueous hydrolysis of the chlorido ligand.

Fig 2: Pharmacological activation and DNA binding mechanism of Ir(III)-ppy complexes.

Protocol 2: Molecular Docking of Metallodrugs

Standard docking algorithms (like AutoDock Vina) are parameterized for organic molecules and will fail catastrophically if fed a transition metal without intervention. The Lennard-Jones parameters for Iridium are not natively recognized.

Step 1: Target Preparation Acquire the DNA target structure (e.g., PDB ID: 1BNA) or target protein. Remove water molecules, add polar hydrogens, and compute Gasteiger charges for the macromolecule.

Step 2: Ligand Parameterization (Rigid-Body Constraint) Import the DFT-optimized, RESP-charged metal-ppy complex.

-

The Causality: Because the metal-ligand coordination bonds (Ir-C and Ir-N) possess significant covalent character and high bond dissociation energies, they do not rotate freely under physiological conditions. Therefore, you must define the entire primary coordination sphere as a rigid body during the docking run. Only the peripheral substituents (e.g., a tert-butyl or methyl group on the 2-ppy ring) should be allowed torsional freedom.

Step 3: Grid Box Definition Center the grid box over the major/minor grooves of the DNA or the specific active site of the protein, ensuring dimensions are large enough to accommodate the bulky piano-stool geometry (typically 25x25x25 Å).

Step 4: Docking Execution and Validation Execute the docking algorithm.

-

Self-Validation Check: Before trusting the binding affinities of your novel 2-ppy complexes, redock a known co-crystallized ligand back into the target. If the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose is < 2.0 Å, your grid and parameters are validated.

Quantitative Data Summaries

The following tables synthesize the critical physical and pharmacological parameters derived from in silico and in vitro studies of 2-phenylpyridine systems.

Table 1: DFT Computed Properties of 2-Phenylpyridine [2][4]

| Property | Computational Method | Value | Causality / Significance |

| Inter-ring Twist Angle | B3LYP/6-31G(d) | ~21° | Balance of |

| Twist Angle (Cation) | B3LYP/6-31G(d) | >21° | Reduced electron density weakens |

| HOMO-LUMO Gap | XMS-RASPT2 / TD-DFT | ~4.5 eV | Dictates UV absorption and photoredox utility |

| C-C Bridging Bond | B3LYP/6-31G(d) | 1.488 Å | Indicates partial double-bond character |

Table 2: Antiproliferative Activity of Ir(III)-ppy Complexes [1]

| Complex | Substituent on 2-ppy | Target Cell Line | Primary Binding Mode | |

| None | A2780 (Ovarian) | ~10.5 | DNA (9-Ethylguanine) | |

| 2'-Methyl | A2780 (Ovarian) | 1.18 | DNA (9-Ethylguanine) | |

| 4'-Fluoro | A2780 (Ovarian) | 6.32 | DNA (9-Ethylguanine) | |

| Cisplatin (Control) | N/A | A2780 (Ovarian) | ~1.20 | DNA Crosslinking |

Conclusion

The in silico modeling of 2-phenylpyridine and its metallo-derivatives requires a rigorous, multi-scale approach. By understanding the causality behind the molecule's twist angle, employing effective core potentials (ECPs) to handle relativistic metal effects, and enforcing rigid-body constraints during molecular docking, researchers can accurately predict both the photophysical properties and the pharmacological efficacy of these highly versatile compounds.

References

-

Millett, A. J., Habtemariam, A., Romero-Canelón, I., Clarkson, G. J., & Sadler, P. J. (2015). Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands. Organometallics, 34(11), 2683-2694. URL: [Link]

-

Dobbs, K. D., & Sohlberg, K. (2006). 2-Phenylpyridine: To Twist or Not To Twist?. Journal of Chemical Theory and Computation, 2(6), 1530-1537. URL: [Link]

-

Escudero, D., et al. (2025). Multireference Perturbation Theory Reveals the Intricate Excited-State Electronic Structure of the 2-Phenylpyridine Ligand. ChemRxiv. URL: [Link]

The Trifluoromethylpyridine Moiety: A Technical Guide to Its Strategic Application in Modern Medicinal Chemistry

An in-depth technical guide

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, revolutionizing the development of pharmaceuticals and agrochemicals.[1][2] Among the privileged fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety has emerged as an exceptionally powerful tool for medicinal chemists.[3][4] The introduction of a trifluoromethyl (CF₃) group onto the pyridine ring—a common heterocycle in numerous FDA-approved drugs—imparts a unique and potent combination of steric and electronic properties.[5] These properties can be leveraged to profoundly enhance a drug candidate's physicochemical profile, including its metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic (PK) behavior.[3][6][7]

This technical guide provides an in-depth exploration of the trifluoromethylpyridine core, moving beyond a simple review to offer field-proven insights into its application. We will dissect the causal relationships between the moiety's intrinsic properties and its pharmacological impact, detail robust synthetic strategies, and examine its successful implementation through case studies of approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this critical structural unit.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group on the Pyridine Scaffold

The addition of a CF₃ group to a pyridine ring fundamentally alters its electronic and physical nature, providing chemists with a powerful lever to tune molecular properties for optimal drug-like characteristics (ADME).[5]

Modulation of Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group, as quantified by its high Hammett constant (σ_p = 0.54).[4][5] When attached to the pyridine ring, it significantly reduces the electron density on the ring nitrogen. This diminished electron density lowers the nitrogen's ability to accept a proton, thereby decreasing its basicity. This is reflected in a lower acid dissociation constant (pKa) of the conjugate acid compared to unsubstituted pyridine.

Controlling basicity is critical in drug design. Overly basic compounds can lead to off-target effects (e.g., hERG channel binding), poor permeability, and rapid clearance. By attenuating the pKa, the TFMP moiety can mitigate these liabilities and improve the overall developability of a drug candidate.

| Compound | pKa (Conjugate Acid) | Rationale for Change |

| Pyridine | ~5.2 | Baseline basicity of the pyridine nitrogen. |

| 2-(Trifluoromethyl)pyridine | ~0.60[8] | Strong inductive electron withdrawal by the α-CF₃ group drastically reduces nitrogen basicity. |

| 3-(Trifluoromethyl)pyridine | ~3.0-3.5 | The inductive effect is still strong but attenuated by distance compared to the 2-position. |

| 4-(Trifluoromethyl)pyridine | ~3.5 | The CF₃ group at the para position exerts a strong electron-withdrawing effect, reducing basicity. |

Note: Exact pKa values can vary slightly based on experimental conditions. The values provided are representative.

Enhancement of Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter for membrane permeability and, consequently, drug absorption. The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, and its incorporation almost invariably increases the octanol-water partition coefficient (logP) of the parent molecule.[3][7] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[7]

However, the relationship is not always linear. While the CF₃ group itself is lipophilic, its strong inductive effect can increase the polarity of adjacent functional groups, creating a complex interplay that influences the overall distribution coefficient (logD) at a given pH.[9]

| Compound | Calculated XLogP3 | Impact of CF₃ Group |

| Pyridine | 1.1 | Baseline lipophilicity. |

| 2-Chloro-5-methylpyridine | 2.1 | Reference compound. |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2.6 | Replacement of CH₃ with CF₃ increases lipophilicity.[5] |

| 4-(Trifluoromethyl)pyridine | 1.7[10] | Significant increase in lipophilicity compared to unsubstituted pyridine. |

Improvement of Metabolic Stability

One of the most significant advantages conferred by the trifluoromethyl group is a dramatic increase in metabolic stability.[5][11] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy ~485 kJ/mol), making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

In drug development, vulnerable positions on an aromatic ring (especially activated C-H bonds) are often targets for CYP-mediated hydroxylation, a primary clearance pathway. By installing a CF₃ group at such a "metabolic hotspot," chemists can effectively block this degradation pathway, thereby increasing the drug's half-life, improving its oral bioavailability, and potentially reducing the required therapeutic dose.[5][7]

Logical Relationship: From Physicochemical Properties to Pharmacological Profile

The following diagram illustrates how the intrinsic properties of the trifluoromethyl group translate into desired improvements in a drug candidate's overall profile.

Caption: Logical flow from CF3 properties to pharmacological outcomes.

Part 2: Strategic Synthesis of Trifluoromethylpyridine Intermediates

The widespread use of TFMP derivatives has been enabled by the development of robust and scalable synthetic routes.[12] Key strategies generally fall into two categories: the introduction of a CF₃ group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[11]

Common Synthetic Approaches:

-

Halogen Exchange (Halex) Reactions: A classic and industrially important method involves the fluorination of a trichloromethylpyridine intermediate using a fluorine source like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[4][11] This is often performed on a picoline starting material that has first been exhaustively chlorinated.

-

Cyclocondensation Reactions: Building the pyridine ring from acyclic, CF₃-containing building blocks is a powerful strategy that allows for diverse substitution patterns.[4][13]

-

Vapor-Phase Fluorination: For large-scale industrial production, simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures over a metal-based catalyst is an efficient one-step process to key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[4]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

This protocol is based on the multi-step liquid-phase/vapor-phase industrial synthesis, a common route for this high-demand intermediate used in several agrochemicals.[4]

Step 1: Liquid-Phase Chlorination of 2-Chloro-5-methylpyridine

-

Setup: Charge a suitable, corrosion-resistant reactor equipped with a reflux condenser, gas inlet, and UV lamp with 2-chloro-5-methylpyridine.

-

Initiation: Heat the reactor to initiate the reaction while bubbling chlorine gas (Cl₂) through the solution. The reaction is typically initiated with UV light.

-

Reaction: Continue the chlorination process. The methyl group is exhaustively chlorinated to a trichloromethyl group. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the crude product, 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), is isolated. This often involves distilling off any solvent and lower-boiling byproducts.

Step 2: Vapor-Phase Fluorination of 2,3,5-DCTC

-

Setup: The crude 2,3,5-DCTC is fed into a heated, continuous-flow vapor-phase reactor packed with a suitable fluorination catalyst (e.g., chromium-based).

-

Reaction: Anhydrous hydrogen fluoride (HF) gas is co-fed into the reactor at an elevated temperature (e.g., >200°C). The trichloromethyl group undergoes a halogen exchange reaction to form the trifluoromethyl group.

-

Quenching & Isolation: The gaseous product stream exiting the reactor is cooled and passed through a scrubber (e.g., water or aqueous base) to neutralize unreacted HF and HCl byproduct.

-

Purification: The resulting organic phase is separated, washed, and purified by fractional distillation to yield high-purity 2,3,5-DCTF.

Caption: Synthesis of the 2,3,5-DCTF intermediate.

Part 3: Trifluoromethylpyridines in Drug Design: Case Studies & SAR

The true value of the TFMP moiety is demonstrated by its presence in numerous marketed drugs and clinical candidates across a wide range of therapeutic areas.[4][14]

Case Study 1: Alpelisib (Piqray®) - PI3K Inhibitor

Alpelisib is an approved oncology agent for certain types of breast cancer.[2][15] It is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The molecule features a trifluoromethyl-substituted pyridine ring. In the development of this class of inhibitors, the inclusion of the CF₃ group was found to be crucial for inhibiting PI3K-dependent Akt activation in the nanomolar range.[2]

Case Study 2: Leniolisib - PI3Kδ Inhibitor

During the structural optimization of PI3Kδ inhibitors, researchers found that converting a methyl group on the pyridine moiety to a trifluoromethyl group increased the potency by a factor of five.[4] This enhancement is attributed to the powerful electronic effects of the CF₃ group, which favorably alter the binding interactions within the kinase active site. Leniolisib also demonstrated good solubility and metabolic stability, key properties for an orally administered drug.[4]

Case Study 3: p97 Inhibitors - A Bioisosteric Replacement Study

In a structure-activity relationship (SAR) study of indole-based inhibitors for the AAA ATPase p97, researchers explored various substituents at the C-5 position of the indole ring.[16] This study provides an excellent example of how bioisosteric replacement can lead to surprising results, where the CF₃ group proved superior to other common bioisosteres.

| C-5 Indole Substituent | p97 Inhibition IC₅₀ (µM) | Author's Rationale |

| -CF₃ (Lead Compound) | 4.7 | Potent lead structure with good activity. |

| -SF₅ | 21.5 | The larger size and stronger electron-withdrawing effect of the pentafluorosulfanyl group were detrimental to activity. |

| -NO₂ | >40 | The nitro group, often a bioisostere for CF₃, was significantly less active.[16] |

| -OCH₃ | 16.5 | Methoxy group was less active. |

| -OCF₃ | 6.5 | The trifluoromethoxy group was biochemically the closest match to the lead CF₃ compound.[16] |

Data sourced from reference[16].

This study underscores that while general trends exist, the optimal substituent is highly context-dependent, and the CF₃ group often provides a unique balance of steric and electronic properties that cannot be easily replicated.[16]

Table of Selected FDA-Approved Drugs Containing a Trifluoromethylpyridine Moiety

| Drug Name (Brand) | Therapeutic Area | Role of Trifluoromethylpyridine Moiety |

| Alpelisib (Piqray®) | Oncology | Contributes to potent inhibition of the PI3Kα isoform.[2][15] |

| Doravirine (Pifeltro®) | Antiviral (HIV) | A key component of this non-nucleoside reverse transcriptase inhibitor (NNRTI).[2] |

| Pexidartinib (Turalio®) | Oncology | Part of the core structure that provides high selectivity as an inhibitor of the CSF1R receptor.[15] |

| Apalutamide (Erleada®) | Oncology | A feature of this androgen receptor inhibitor used to treat prostate cancer.[17] |

Part 4: Experimental Workflow: Assessing Metabolic Stability

To experimentally validate the hypothesis that incorporating a TFMP moiety enhances metabolic stability, an in vitro human liver microsomal stability assay is a standard industry protocol.[5]

Protocol: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the intrinsic clearance rate of a compound by measuring its rate of disappearance when incubated with HLM, which are rich in CYP enzymes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).

-

NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., cold acetonitrile containing an internal standard like warfarin or tolbutamide).

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine).

Methodology:

-

Preparation: Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

-

Pre-incubation: In a 96-well plate, add the microsomal solution (to a final protein concentration of 0.5 mg/mL) to the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This starts the "clock" for the time course.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. The T=0 sample is taken immediately after adding NADPH.

-

Quenching: Immediately stop the reaction in each aliquot by adding it to a well containing the cold quenching solution. The acetonitrile precipitates the microsomal proteins, and the internal standard allows for accurate quantification.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample, normalizing to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Caption: Workflow for a microsomal metabolic stability assay.

Conclusion and Future Perspectives

The trifluoromethylpyridine moiety is far more than just another building block; it is a strategic element for rationally designing superior drug candidates.[5] Its ability to simultaneously modulate basicity, enhance lipophilicity, and block metabolic hotspots provides a powerful, multi-pronged approach to overcoming common challenges in drug development.[3][7] From oncology to infectious diseases, TFMP-containing molecules have demonstrated significant clinical success, cementing the moiety's place in the medicinal chemist's toolkit.[4][18]

As synthetic methodologies continue to advance, providing even greater access to novel and diversely substituted TFMP intermediates, we can expect to see this privileged scaffold appear in the next generation of innovative medicines. The continued exploration of its subtle effects on protein-ligand interactions and ADME properties will undoubtedly unlock new therapeutic opportunities.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

-

Mhaske, S. B., & Shelke, Y. B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine (FTF). (n.d.). Huimeng Bio-tech. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. (2025). ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. [Link]

-

Fluorine-containing drugs approved by the FDA in 2019. (n.d.). Source not specified. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Source not specified. [Link]

-

Beck, E. M., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(5), 539–544. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). ResearchGate. [Link]

-

4-(Trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). ACS Omega. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-(Trifluoromethyl)pyridine CAS#: 368-48-9 [m.chemicalbook.com]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 15. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 16. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art and Science of 2-Arylpyridines: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methodologies. This guide provides an in-depth exploration of the discovery and synthesis of novel 2-arylpyridine analogs, moving beyond simple procedural descriptions to offer field-proven insights into the causality behind experimental choices. Herein, we dissect the most effective synthetic strategies, offering detailed protocols, comparative analyses, and a forward-looking perspective on the evolution of this vital area of chemical synthesis.

I. The Strategic Importance of the 2-Arylpyridine Scaffold

The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced via the aryl substituent, make the 2-arylpyridine scaffold a "privileged" structure in drug discovery. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aryl group provides a platform for extensive substitution to modulate pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous successful drugs and clinical candidates targeting a wide range of diseases. Beyond pharmaceuticals, 2-arylpyridines are integral components of organic light-emitting diodes (OLEDs), catalysts, and advanced polymers.

II. Key Synthetic Strategies for 2-Arylpyridine Analogs

The synthesis of 2-arylpyridines has evolved significantly, with modern methods offering greater efficiency, functional group tolerance, and regioselectivity compared to classical approaches. This section details the most powerful and widely adopted synthetic strategies, providing a critical analysis of their strengths and limitations.

A. The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for the construction of C-C bonds, and the synthesis of 2-arylpyridines is no exception. Among these, the Suzuki-Miyaura and Negishi couplings are paramount.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is arguably the most widely used method for preparing 2-arylpyridines.[1] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, the relatively mild reaction conditions, and the tolerance of a broad range of functional groups.[1]

Causality of Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing catalyst deactivation. For electron-rich pyridines, electron-deficient aryl halides, or sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid. Carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

-

2-Chloropyridine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (degassed, 8 mL)

-

Water (degassed, 2 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloropyridine, phenylboronic acid, and potassium phosphate.

-

In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in 1,4-dioxane.

-

Add the catalyst premix to the Schlenk flask via syringe.

-

Add the degassed 1,4-dioxane and water to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-phenylpyridine.

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[2] This increased reactivity allows for the coupling of less reactive organic halides and can often be performed under milder conditions.[2]

Causality of Experimental Choices:

-

Preparation of Organozinc Reagents: Organozinc reagents can be prepared from the corresponding organic halides or via transmetalation from organolithium or Grignard reagents. Careful handling under inert conditions is crucial due to their sensitivity to air and moisture.[3]

-

Catalyst System: Palladium catalysts, often with phosphine ligands, are typically used.[2] Nickel catalysts can also be effective and offer a more cost-effective alternative.[2]

Detailed Protocol: Negishi Coupling for the Synthesis of a 2-Arylpyridine Analog

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 mmol, 1.1 equiv, solution in hexanes)

-

Anhydrous Zinc Chloride (ZnCl₂; 1.2 mmol, 1.2 equiv, solution in THF)

-

Aryl halide (e.g., 4-iodoanisole; 1.0 mmol, 1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.036 mmol, 3.6 mol%)

Procedure:

-

Preparation of the Organozinc Reagent:

-

To a flame-dried Schlenk flask under argon, add 2-bromopyridine and anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C.

-

To this solution, add the anhydrous zinc chloride solution dropwise and allow the mixture to warm to room temperature over 1 hour.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and the aryl halide.

-

Add the freshly prepared 2-pyridylzinc chloride solution to the catalyst mixture via cannula.

-

Heat the reaction mixture to 80 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

B. Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of 2-arylpyridines, as it avoids the pre-functionalization of the pyridine ring.[4] This approach involves the direct coupling of a C-H bond on the pyridine with an aryl halide or equivalent.

Causality of Experimental Choices:

-

Regioselectivity: Achieving high regioselectivity for the C2 position can be challenging due to the presence of multiple C-H bonds on the pyridine ring. The choice of catalyst, ligand, and directing group (if any) is crucial in controlling the site of arylation.

-

Oxidant: These reactions often require a stoichiometric oxidant to regenerate the active catalyst. Silver salts (e.g., Ag₂O, AgOAc) are commonly used.

Reaction Mechanism: Palladium-Catalyzed Direct C-H Arylation

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling for 2-arylpyridine synthesis

The synthesis of 2-arylpyridines is a critical transformation in modern organic chemistry, given the prevalence of the 2-arylpyridine motif in bidentate ligands, agrochemicals, and pharmaceutical pharmacophores. While the Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation, applying it to 2-pyridyl systems presents unique mechanistic hurdles.

This application note provides an in-depth, causality-driven guide to overcoming the "2-pyridyl problem," offering a self-validating protocol designed for researchers and drug development professionals.

Historically, the cross-coupling of 2-halopyridines with arylboronic acids—or conversely, aryl halides with 2-pyridylboronic acids—has been plagued by low yields and catalyst deactivation. This is driven by two primary mechanistic bottlenecks:

-

Catalyst Poisoning (The Electrophile Problem): The basic nitrogen atom of the 2-halopyridine can strongly coordinate to the palladium center. When using monodentate ligands (e.g.,

), this leads to the formation of unreactive, thermodynamically stable bis(pyridyl)palladium(II) complexes, effectively sequestering the active catalyst. -

Protodeboronation (The Nucleophile Problem): 2-Pyridylboronic acids are notoriously unstable. The proximity of the basic nitrogen to the boron atom facilitates rapid protodeboronation under the basic, aqueous conditions typically required for Suzuki-Miyaura couplings.

Strategic Solutions: To circumvent catalyst poisoning, modern protocols mandate the use of sterically demanding, bidentate phosphine ligands such as dppf (1,1′-Bis(diphenylphosphino)ferrocene). The bite angle of dppf forces the palladium center into a geometry that disfavors the coordination of the pyridine nitrogen[2].

To address nucleophile instability, researchers typically use the 2-halopyridine as the electrophile. However, recent innovations have expanded the electrophile scope to include 2-cyanopyridines via decyanative coupling [1] and pyridine-2-sulfonyl fluorides (PyFluor) via desulfonative cross-coupling[2]. Alternatively, if the polarity must be reversed, utilizing tetrabutylammonium 2-pyridyltriolborate salts prevents protodeboronation and allows for smooth coupling with aryl chlorides [3].

Visualizing the Catalytic Workflow

The selection of reagents directly influences the progression of the catalytic cycle. Understanding this flow is essential for troubleshooting stalled reactions.

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-arylpyridine synthesis.

Empirical Data: Comparative Reaction Parameters

The table below synthesizes quantitative data across various modern coupling strategies, allowing researchers to select the optimal conditions based on substrate availability and functional group tolerance.

| Electrophile | Nucleophile | Catalyst System | Base / Solvent | Temp / Time | Typical Yield | Ref |

| 2-Bromopyridine | Phenylboronic acid | 5 mol% | 90 °C, 12 h | 85–95% | Standard | |

| PyFluor | Arylboronic pinacol ester | 10 mol% | 65–100 °C, 16 h | 50–89% | [2] | |

| 2-Cyanopyridine | Arylboronic acid | 10 mol% | 120 °C, 24 h | 70–90% | [1] | |

| Aryl Chloride | 2-Pyridyltriolborate salt | 3 mol% | None / DMF | 100 °C, 24 h | 80–95% | [3] |

Self-Validating Experimental Protocol

This protocol details the coupling of 2-bromopyridine with an arylboronic acid using a bidentate palladium catalyst. The methodology is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure scientific integrity at each step.

Phase 1: Reaction Setup & Degassing

Causality: Oxygen promotes the homocoupling of boronic acids (forming biaryl byproducts) and irreversibly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides. Water is strictly required to hydroxylate the boronic acid into a reactive boronate anion, which is the actual species that undergoes transmetalation.

-

Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and

(2.5 mmol, 2.5 equiv). -

Solvent Addition: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL total).

-

Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

-

Catalyst Addition: Quickly remove the septum, add

(0.05 mmol, 5 mol%), and immediately reseal the vessel.-

Validation Checkpoint 1: Upon addition of the catalyst and initial heating, the mixture should transition from a pale suspension to a deep red/brown homogeneous solution, indicating the reduction of Pd(II) to the active Pd(0) species.

-

Phase 2: Execution & Monitoring

Causality: Bidentate ligands like dppf require elevated temperatures to overcome the activation energy barrier of transmetalation, especially when sterically hindered substrates are used.

-

Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent.

-

Reaction Monitoring: After 4 hours, sample the organic layer via a degassed syringe.

-

Validation Checkpoint 2: Perform TLC analysis (Hexanes/EtOAc 4:1). The reaction is proceeding correctly if the UV-active 2-bromopyridine spot (

) is disappearing, and a new, highly fluorescent product spot (

-

Phase 3: Work-up & Purification

Causality: Palladium black and insoluble inorganic salts (e.g., potassium bromide) form during the reaction. Direct extraction without filtration often leads to unbreakable emulsions.

-

Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL).

-

Filtration: Filter the crude mixture through a 1-inch pad of Celite to remove palladium particulates. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL).

-

Drying: Dry the organic layer over anhydrous

. Filter and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).

-

Validation Checkpoint 3: The isolated 2-arylpyridine should present as a clear oil or crystalline solid.

NMR (

-

References

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry (via PMC). URL:[Link]

-

Tetrabutylammonium 2-Pyridyltriolborate Salts for Suzuki-Miyaura Cross-Coupling Reactions with Aryl Chlorides. Organic Letters. URL:[Link]

Application Note: Advanced Cell-Based Assay Workflows for the Evaluation of 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine Derivatives

Introduction & Rationale

The 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine (4M-2TFP) scaffold represents a privileged biaryl pharmacophore frequently explored in medicinal chemistry for targeting intracellular kinases (e.g., p38α MAPK) and GPCRs. The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring induces a significant dihedral twist relative to the pyridine ring. This steric hindrance locks the molecule into a specific bioactive conformation, often drastically improving target affinity.

However, the increased lipophilicity (LogP) imparted by the -CF₃ group, combined with the basicity of the pyridine nitrogen, necessitates rigorous cell-based evaluation. Relying solely on cell-free biochemical assays is insufficient, as they cannot predict membrane permeability, intracellular drug compartmentalization, or off-target cytotoxicity.

This application note details a comprehensive, self-validating cell-based screening cascade. Using p38α Mitogen-Activated Protein Kinase (MAPK) as a representative intracellular target, we outline a tripartite workflow: cytotoxicity profiling, direct intracellular target engagement, and functional pathway inhibition.

Experimental Workflow

Fig 1: Triage workflow for 4M-2TFP derivatives, progressing from viability to functional validation.

Protocol 1: Cell Viability and Cytotoxicity Profiling

Causality & Expert Insight: The lipophilic nature of the -CF₃ group in 4M-2TFP derivatives often leads to partitioning into mitochondrial membranes. Traditional tetrazolium-based assays (like MTT) rely on mitochondrial reductases and can produce artifactual readouts or false-positive viability signals when testing highly lipophilic compounds. To ensure trustworthiness, we utilize an ATP-dependent luminescent assay. ATP is a direct, artifact-free proxy for metabolically active cells that immediately depletes upon necrosis or apoptosis .

Step-by-Step Methodology:

-

Cell Seeding: Seed THP-1 cells (human monocytes) at 10,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into opaque white 96-well microplates. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 4M-2TFP derivatives in 100% DMSO. Transfer 1 µL of these stocks to 9 µL of medium to create a 10X intermediate. Add 10 µL of the 10X intermediate to the cells (Final DMSO concentration = 0.1% to prevent solvent toxicity).

-

Incubation: Incubate for 48 hours. Include a vehicle control (0.1% DMSO) and a positive kill control (10 µM Staurosporine).

-

Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-monitoring luminescent reagent (e.g., CellTiter-Glo) per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Record luminescence on a multimode plate reader. Calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression.

Protocol 2: Intracellular Target Engagement via CETSA

Causality & Expert Insight: Biochemical kinase assays utilizing recombinant p38α fail to account for the competitive intracellular ATP concentration (~1–5 mM) and the membrane permeability of the 4M-2TFP scaffold. The Cellular Thermal Shift Assay (CETSA) provides a self-validating system by measuring the ligand-induced thermal stabilization of the target protein directly inside intact cells . We utilize the Isothermal Dose-Response Fingerprint (ITDRF) format to determine the intracellular EC₅₀.

Step-by-Step Methodology:

-

Cell Preparation & Treatment: Culture THP-1 cells to a density of

cells/mL. Treat 1 mL aliquots with varying concentrations of 4M-2TFP derivatives (1 nM to 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C to allow for target binding and equilibration. -

Thermal Challenge: Aliquot 50 µL of the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler at a pre-determined aggregation temperature for p38α (52°C) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes .

-

Lysis and Clearance: Add 50 µL of 2X CETSA lysis buffer (containing NP-40 and protease inhibitors). Subject the tubes to three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

-

Quantitation: Transfer the soluble fraction (supernatant) to a new plate. Quantify the remaining soluble p38α using a specific AlphaLISA or quantitative Western blot.

-

Validation: The stabilization of p38α at 52°C in a dose-dependent manner confirms that the 4M-2TFP derivative has successfully crossed the cell membrane and engaged the target.

Protocol 3: Functional Downstream Readout (Phospho-MK2 Assay)

Causality & Expert Insight: Target engagement does not inherently guarantee functional antagonism; a compound could bind an inactive conformation or an allosteric site without inhibiting kinase activity. To validate functional efficacy, we measure the phosphorylation of MAPKAPK2 (MK2), the direct downstream substrate of p38α. We employ a homogeneous proximity assay (AlphaLISA) rather than traditional ELISA to eliminate wash steps, which can disrupt low-affinity transient interactions and introduce variability.

Step-by-Step Methodology:

-

Stimulation and Inhibition: Pre-treat THP-1 cells (seeded at 50,000 cells/well in a 96-well plate) with the 4M-2TFP derivatives for 1 hour. Stimulate the p38 pathway by adding 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.

-

Lysis: Remove the medium and add 50 µL of 1X Lysis Buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Agitate for 10 minutes.

-

Proximity Assay: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 10 µL of the Acceptor Bead mix (conjugated to anti-total MK2 antibody) and 10 µL of the biotinylated anti-phospho-MK2 (Thr334) antibody. Incubate for 1 hour at room temperature.

-

Signal Generation: Add 10 µL of Streptavidin-coated Donor Beads under low-light conditions. Incubate for 30 minutes.

-

Readout: Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 615 nm). Calculate the functional IC₅₀.

Data Presentation & Interpretation

Quantitative data from the tripartite workflow should be consolidated to evaluate the therapeutic window of the derivatives. Below is a representative dataset demonstrating how structural modifications to the 4M-2TFP scaffold impact biological activity.

Table 1: Representative Profiling Data for 4M-2TFP Derivatives

| Compound ID | Substitution (R-group) | Viability CC₅₀ (µM) | CETSA EC₅₀ (nM) | Functional IC₅₀ (nM) | Therapeutic Index (CC₅₀/IC₅₀) |

| 4M-2TFP-01 | -H | > 50.0 | 450 | 820 | > 60 |

| 4M-2TFP-02 | 4-Fluoro | 25.4 | 120 | 210 | 120 |

| 4M-2TFP-03 | 4-Methoxy | 8.2 | 85 | 150 | 54 |

Expert Troubleshooting

-

Fluorine-Induced Non-Specific Binding: The -CF₃ group significantly increases lipophilicity, which can lead to non-specific binding to serum proteins (e.g., BSA) in the culture medium. If a large discrepancy arises between the CETSA EC₅₀ and the Functional IC₅₀, perform the functional assay in varying serum concentrations (1% vs. 10% FBS) to calculate the free fraction of the drug.

-

Solubility Limits: Pyridine derivatives exhibit pH-dependent solubility. Ensure that the 100X DMSO stocks do not precipitate upon dilution into the aqueous cell culture medium by inspecting the intermediate dilutions under a phase-contrast microscope prior to cell treatment.

References

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

-

Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

High-throughput screening of trifluoromethylpyridine libraries

Application Note: High-Throughput Screening of Trifluoromethylpyridine (TFMP) Libraries

Abstract

This technical guide details the strategic implementation of high-throughput screening (HTS) campaigns targeting trifluoromethylpyridine (TFMP) libraries. While TFMP motifs are privileged scaffolds in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability, their unique physicochemical properties present specific challenges in screening environments. This note prioritizes 19F-NMR fragment-based drug discovery (FBDD) as the primary screening modality, offering a self-validating, label-free protocol superior to traditional fluorescence-based assays for this specific chemical class.

Strategic Rationale: The TFMP Advantage

The trifluoromethylpyridine motif is not merely a structural decoration; it is a functional bioisostere that addresses specific failure modes in drug discovery.

-

Metabolic Shielding: The high C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the pyridine ring, extending half-life (

). -

Lipophilicity Modulation: The

group significantly increases -

Electronic Tuning: The strong electron-withdrawing nature of the

group lowers the

Table 1: Physicochemical Impact of TFMP Substitution

| Property | Effect of | Mechanistic Implication |

| Lipophilicity | Enhanced passive diffusion; improved blood-brain barrier (BBB) penetration. | |

| Electronic | Deactivates ring toward oxidation (CYP450 stability). | |

| Steric | Vol | Fills hydrophobic pockets without the metabolic liability of alkyl chains. |

| Conformation | Ortho-substitution twist | Induces atropisomerism or specific torsional locks useful for receptor fitting. |

Screening Methodology: 19F-NMR vs. Traditional HTS

For TFMP libraries, Ligand-Observed 19F NMR is the superior screening methodology. Traditional fluorescence or colorimetric assays often suffer from interference (quenching/autofluorescence) by aromatic heterocycles. 19F NMR exploits the absence of background fluorine signals in biological systems and the high sensitivity of the 19F nucleus to changes in its chemical environment upon protein binding.

The Core Mechanism: Relaxation Editing

Small molecules (free ligands) tumble rapidly in solution, resulting in slow transverse relaxation (

Key Advantage: This method detects binding without the need for protein labeling or enzymatic activity, making it applicable to "undruggable" targets like protein-protein interactions (PPIs).

Experimental Workflow

Library Preparation & Quality Control (QC)

Before screening, the library must be validated for solubility and aggregation. TFMPs can form colloidal aggregates that sequester proteins, leading to false positives.

-

Solubility QC: Dissolve compounds at 100 mM in

-DMSO. Dilute to 500 -

Cocktail Design: To increase throughput, screen compounds in mixtures ("cocktails") of 10–20.

-

Rule: Ensure no 19F signal overlap.[1] The

region is typically -60 to -80 ppm. Ensure

-

The Screening Protocol (Step-by-Step)

Reagents:

-

Target Protein: >95% purity, buffer exchanged into PBS (pH 7.4), 10%

. -

TFMP Library: 100 mM DMSO stocks.

-

Reference Compound: Trifluoroacetic acid (TFA) or Fluorocytosine (internal standard).